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Abstract
Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions

as a prodrug, designed to enhance oral bioavailability, which is then converted in vivo to its

active form, Cefteram. This guide provides a detailed examination of the pharmacokinetic (PK)

and pharmacodynamic (PD) properties of Cefteram Pivoxil. It consolidates quantitative data

from various clinical studies, outlines detailed experimental methodologies, and visualizes key

processes to offer a comprehensive resource for researchers and drug development

professionals. The core mechanism of Cefteram involves the inhibition of bacterial cell wall

synthesis, exhibiting broad-spectrum activity against common respiratory pathogens.

Understanding its PK/PD profile, including absorption, distribution, metabolism, excretion, and

the relationship between drug exposure and antibacterial effect, is critical for optimizing dosing

strategies and ensuring clinical efficacy.

Introduction
Cefteram Pivoxil is an esterified prodrug of the third-generation cephalosporin, Cefteram.[1]

This chemical modification enhances its lipophilicity, facilitating improved absorption from the

gastrointestinal tract following oral administration.[1] Once absorbed, it is rapidly hydrolyzed by

esterases in the intestinal tract and bloodstream to release the active metabolite, Cefteram.[1]

[2]
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Like other β-lactam antibiotics, Cefteram exerts its bactericidal effect by inhibiting the synthesis

of the bacterial cell wall.[1] It demonstrates a broad spectrum of activity against both Gram-

positive and Gram-negative bacteria, making it a valuable agent in the treatment of various

infections, particularly those of the respiratory tract.[1] This document serves as an in-depth

technical resource, summarizing the available data on the pharmacokinetics and

pharmacodynamics of this important antimicrobial agent.

Pharmacodynamics
The antibacterial action of Cefteram, the active form of Cefteram Pivoxil, is intrinsically linked

to its ability to interfere with the structural integrity of the bacterial cell wall.

Mechanism of Action
Cefteram targets and inactivates penicillin-binding proteins (PBPs), which are transmembrane

enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides

mechanical strength to the bacterial cell wall. By binding to the active site of PBPs, Cefteram
inhibits the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan

backbone. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis

and death.[1]
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Caption: Prodrug activation and mechanism of action of Cefteram Pivoxil.

In Vitro Antibacterial Activity
The efficacy of a β-lactam antibiotic is primarily determined by the duration for which the free

drug concentration at the site of infection remains above the Minimum Inhibitory Concentration

(MIC) of the target pathogen (%fT > MIC). Cefteram has demonstrated potent in vitro activity

against key pathogens responsible for community-acquired respiratory tract infections.

Table 1: In Vitro Activity of Cefteram Against Key Respiratory Pathogens
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Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Notes

Streptococcus
pneumoniae
(Penicillin-
Resistant)

1.0 -
Data from a 1996
study of Japanese
clinical isolates.[3]

Haemophilus

influenzae
- -

Excellent activity

reported, including

against ampicillin-

resistant strains.[3]

Moraxella

(Branhamella)

catarrhalis

- -
Excellent activity

reported.[3]

Streptococcus

pyogenes
- -

Excellent activity

reported, equivalent to

other third-generation

oral cephems.[3]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and

90% of isolates, respectively. Data availability is limited in the provided search results.

Pharmacodynamic Index
For cephalosporins, the key pharmacodynamic parameter that correlates with clinical and

bacteriological efficacy is the time that the free (unbound) drug concentration exceeds the MIC

of the infecting organism (%fT > MIC). A target of 40-50% of the dosing interval is generally

considered necessary for achieving maximal bactericidal activity.

Pharmacokinetics
The pharmacokinetic profile of Cefteram Pivoxil is characterized by its conversion to the active

moiety, Cefteram, followed by distribution and elimination.

Absorption
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Cefteram Pivoxil is absorbed orally and rapidly hydrolyzed to Cefteram. The presence of food

has been noted to affect the absorption of similar oral cephalosporin prodrugs, often increasing

the extent of absorption. Co-administration with agents that reduce stomach acid, such as

antacids and H2-receptor antagonists, can decrease the absorption of Cefteram Pivoxil and

should be avoided.[1]

Distribution
Specific data on the plasma protein binding and tissue distribution of Cefteram are limited. For

the cephalosporin class, protein binding is highly variable.[4][5] Drugs with lower protein

binding have a larger free fraction available to distribute into tissues. For other cephalosporins,

penetration into respiratory tissues, such as lung and bronchial mucosa, has been

demonstrated, which is crucial for the treatment of respiratory tract infections.[6]

Metabolism and Excretion
The primary metabolic step is the hydrolysis of the pivoxil ester to form active Cefteram.[1]

Cefteram is then predominantly eliminated unchanged via the kidneys.[7] Probenecid can

decrease the renal excretion of Cefteram, leading to higher and more prolonged plasma

concentrations.[1]

Pharmacokinetic Parameters
Pharmacokinetic parameters for Cefteram have been evaluated in various populations. The

following tables summarize key findings from studies in healthy adults and children.

Table 2: Single-Dose Pharmacokinetic Parameters of Cefteram in Healthy Chinese Adult

Volunteers

Formulation Dose (mg)
Cₘₐₓ
(μg/mL)

Tₘₐₓ (h)
AUC₀₋t
(μg·h/mL)

AUC₀₋inf
(μg·h/mL)

Test
Preparation

100 1.65 ± 0.45 1.48 ± 0.59 4.75 ± 1.35 4.89 ± 1.36

Reference

Preparation
100 1.73 ± 0.45 1.73 ± 0.45 4.76 ± 1.29 4.91 ± 1.29
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Data are presented as mean ± standard deviation. Bioequivalence was established between

the two formulations.

Table 3: Single-Dose Pharmacokinetic Parameters of Cefteram in Fasting Pediatric Patients

(Ages 2-11)

Dose (mg/kg) Mean Cₘₐₓ (μg/mL) Tₘₐₓ (h)
Mean Urinary
Excretion (8h, %)

1.5 0.99 1-2 11.8

3.0 1.25 1-2 18.4

6.0 1.17 1-2 7.5

Data derived from a study involving 9 patients.[7]

Special Populations
Elderly: In elderly patients with lower respiratory tract infections, the Tmax and elimination half-

life (T₁/₂) of Cefteram were observed to be higher than in young healthy volunteers, while

Cmax showed no significant difference.[7] These changes are consistent with age-related

declines in renal and hepatic function.[8]

Renal Impairment: As Cefteram is primarily cleared by the kidneys, patients with severe renal

impairment may require dosage adjustments to avoid drug accumulation.[1]

Experimental Protocols
Protocol for a Bioequivalence and Pharmacokinetic
Study
This section describes a typical experimental design for evaluating the pharmacokinetics of an

oral antibiotic like Cefteram Pivoxil.

Objective: To compare the rate and extent of absorption of a test formulation versus a

reference formulation of Cefteram Pivoxil in healthy volunteers.
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Study Design:

Single-dose, randomized, two-treatment, two-period crossover design.

A washout period of at least one week between the two treatment periods.

Subjects are typically required to fast overnight (e.g., 12 hours) before drug administration.

Methodology:

Subject Recruitment: Healthy adult volunteers are screened based on inclusion/exclusion

criteria, including medical history, physical examination, and laboratory tests.

Drug Administration: Subjects receive a single oral dose of either the test or reference

formulation with a standardized volume of water.

Blood Sampling: Venous blood samples are collected in heparinized tubes at predefined time

points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose).

Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C

or below) until analysis.

Bioanalytical Method (HPLC):

Sample Preparation: Protein precipitation is a common method. A precipitating agent (e.g.,

acetonitrile or trichloroacetic acid) is added to the plasma sample. The mixture is vortexed

and then centrifuged to pellet the precipitated proteins.

Chromatography: The resulting supernatant is injected into a High-Performance Liquid

Chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase

column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol-

aqueous ammonium acetate).

Detection: The concentration of Cefteram is quantified using an ultraviolet (UV) detector at

a specific wavelength (e.g., 235 nm).

Pharmacokinetic Analysis: Plasma concentration-time data for each subject are used to

calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals

for the geometric mean ratios (test/reference) of Cₘₐₓ and AUC against the standard

acceptance range (e.g., 80%-125%).
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Caption: Experimental workflow for a pharmacokinetic bioequivalence study.

Protocol for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of Cefteram against a

specific bacterial isolate.

Methodology (Broth Microdilution):

Inoculum Preparation: A standardized suspension of the test bacterium is prepared from an

overnight culture to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted
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to achieve a final target concentration (e.g., 5 x 10⁵ colony-forming units/mL) in the test

wells.

Antimicrobial Dilution: A series of twofold dilutions of Cefteram is prepared in a suitable broth

medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized

bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no

bacteria) are included.

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient

air at 35°C) for 16-24 hours.

Reading Results: The MIC is determined as the lowest concentration of Cefteram that

completely inhibits visible growth of the organism.[9]

Drug Interactions and Safety
Antacids/H2-Antagonists: Co-administration can reduce the absorption of Cefteram Pivoxil

and should be avoided.[1]

Probenecid: Decreases renal excretion of Cefteram, leading to increased plasma

concentrations.[1]

Anticoagulants: Potential for enhanced effect of anticoagulants like warfarin; monitoring is

advised.[1]

Carnitine Deficiency: The use of pivoxil-containing antibiotics is associated with renal

excretion of carnitine. Use is contraindicated in patients with known carnitine deficiency.[10]

Adverse Events: The most common side effects are gastrointestinal, including diarrhea,

nausea, and abdominal pain.[1] As with other broad-spectrum antibiotics,

pseudomembranous colitis is a potential, though less common, adverse effect.[10]

Conclusion
Cefteram Pivoxil is an effective oral third-generation cephalosporin with a pharmacokinetic

profile that allows for convenient oral dosing. Its conversion to the active form, Cefteram,
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provides potent bactericidal activity against a range of common respiratory pathogens. The

primary pharmacodynamic driver of its efficacy is the duration for which free drug

concentrations are maintained above the MIC. Clinical success is dependent on appropriate

dosing that considers the pharmacokinetic variability in special populations, such as the elderly,

and avoids negative drug interactions, particularly with acid-reducing agents. The data and

protocols summarized in this guide provide a foundational resource for further research and

development involving this antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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